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Compound of Interest

Compound Name: 2-Chloro-4-methoxypyrimidine

Cat. No.: B1349098 Get Quote

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-
methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Chloro-4-methoxypyrimidine is a pivotal heterocyclic building block in the landscape of

medicinal chemistry and drug development. Its unique structural arrangement, featuring a

reactive chlorine atom and a methoxy group on a pyrimidine core, offers versatile opportunities

for chemical modification. This versatility allows for the construction of complex molecular

architectures, making it an invaluable intermediate in the synthesis of a wide array of potential

therapeutic agents.[1] This document provides a comprehensive technical overview of the

synthesis, characterization, and safety considerations for 2-Chloro-4-methoxypyrimidine,

intended to serve as a practical guide for professionals in the field.

Physicochemical Properties
2-Chloro-4-methoxypyrimidine is typically a white to light yellow crystalline powder at room

temperature. A summary of its key physical and chemical properties is presented below.
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Property Value Reference

Molecular Formula C₅H₅ClN₂O [2]

Molecular Weight 144.56 g/mol [2]

Melting Point 54-58 °C [3]

Boiling Point 268.8 °C @ 760 mmHg [3]

96-97 °C @ 18 Torr [4]

Density 1.293 g/cm³ [3]

Appearance
White to light yellow

powder/crystal
[3]

CAS Number 22536-6-3

Synthesis of 2-Chloro-4-methoxypyrimidine
A common and efficient method for the synthesis of 2-Chloro-4-methoxypyrimidine involves

the selective nucleophilic substitution of a methoxy group for a chlorine atom on a

dichloropyrimidine precursor. The following protocol details a representative procedure starting

from 2,4-dichloropyrimidine.

General Synthesis Workflow
The synthesis involves the reaction of 2,4-dichloropyrimidine with a controlled amount of

sodium methoxide. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine

ring allows for selective substitution, yielding the desired product.
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Step 1: Preparation of Sodium Methoxide

Step 2: Nucleophilic Substitution

Step 3: Work-up and Purification
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Caption: General workflow for the synthesis of 2-Chloro-4-methoxypyrimidine.
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Detailed Experimental Protocol
This protocol is a generalized representation based on common organic synthesis techniques

for similar compounds and should be adapted and optimized based on laboratory conditions

and scale.

Materials:

2,4-Dichloropyrimidine

Sodium metal

Anhydrous Methanol

Ethyl acetate

Saturated sodium chloride solution (brine)

Anhydrous sodium sulfate

Deionized water

Procedure:

Preparation of Sodium Methoxide Solution: In a three-necked flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous methanol (100 mL). Cool the

flask to 0-5 °C using an ice bath. Carefully add sodium metal (1.0 eq) in small portions,

ensuring the temperature does not exceed 10 °C. Stir until all the sodium has dissolved to

form a clear solution of sodium methoxide.

Reaction: In a separate flask, dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol

(100 mL). Cool this solution to 10-20 °C.

Slowly add the prepared sodium methoxide solution dropwise to the 2,4-dichloropyrimidine

solution over 1-2 hours, maintaining the temperature between 10-20 °C.

After the addition is complete, allow the reaction mixture to warm to 30-35 °C and stir for 5-7

hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-
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Performance Liquid Chromatography (HPLC).

Work-up: Once the reaction is complete, filter the reaction mixture to remove any precipitated

salts.

Concentrate the filtrate under reduced pressure to remove the bulk of the methanol.

Pour the residue into ice water and extract the aqueous layer three times with ethyl acetate.

Combine the organic layers and wash with saturated brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

Purification: The crude product can be further purified by recrystallization from a suitable

solvent (e.g., hexane/ethyl acetate mixture) or by silica gel column chromatography to afford

pure 2-Chloro-4-methoxypyrimidine as a white to off-white solid.

Characterization Data
Comprehensive characterization is essential to confirm the identity and purity of the

synthesized compound. Below is a summary of typical analytical data.

Spectroscopic Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1349098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technique Data Reference

¹H NMR

(400 MHz, DMSO-d₆) δ (ppm):

8.46 (d, J=5.7 Hz, 1H), 7.01 (d,

J=5.7 Hz, 1H), 3.94 (s, 3H)

[3]

¹³C NMR

Data available in spectral

databases such as

SpectraBase.

[2]

Mass Spec. (GC-MS) m/z: 144 (M⁺), 114, 79 [2]

Infrared (IR)

Data available in spectral

databases such as

SpectraBase. Characteristic

peaks for C-O-C stretch, C=N

stretch, and C-Cl stretch are

expected.

[2]

Interpretation of ¹H NMR Spectrum:

The singlet at 3.94 ppm corresponds to the three protons of the methoxy (-OCH₃) group.

The two doublets at 8.46 ppm and 7.01 ppm are characteristic of the two coupled protons on

the pyrimidine ring, confirming the substitution pattern.

Applications in Drug Development
2-Chloro-4-methoxypyrimidine serves as a critical intermediate in the synthesis of various

biologically active molecules. The chlorine atom at the 2-position is susceptible to nucleophilic

substitution, allowing for the introduction of diverse functional groups. This reactivity is

leveraged in the development of potential drug candidates for treating a range of conditions,

including:

Oncology[1]

Infectious diseases[1]

Metabolic disorders[1]
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Chemical Transformations

2-Chloro-4-methoxypyrimidine
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Caption: Role of 2-Chloro-4-methoxypyrimidine as a versatile synthetic intermediate.

Safety and Handling
Proper handling of 2-Chloro-4-methoxypyrimidine is crucial due to its potential hazards. The

compound should be handled in a well-ventilated fume hood, and appropriate personal

protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

Hazard Class GHS Statement Reference

Skin Irritation H315: Causes skin irritation [2][3]

Eye Irritation
H319: Causes serious eye

irritation
[2][3]

Respiratory Irritation
H335: May cause respiratory

irritation
[2][3]

Precautionary Statements (Selected):

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

P302 + P352: IF ON SKIN: Wash with plenty of water.
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P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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